2-Formyl-6-methoxyphenyl 4-methoxybenzoate
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Overview
Description
2-Formyl-6-methoxyphenyl 4-methoxybenzoate is an organic compound with the molecular formula C16H14O5. It is known for its unique structural properties, which include both aldehyde and ester functional groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-methoxyphenyl 4-methoxybenzoate typically involves the esterification of 2-formyl-6-methoxyphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6-methoxyphenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 2-Formyl-6-methoxyphenyl 4-methoxybenzoic acid
Reduction: 2-Hydroxymethyl-6-methoxyphenyl 4-methoxybenzoate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Formyl-6-methoxyphenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-6-methoxyphenyl 4-methoxybenzoate depends on its functional groups. The aldehyde group can form Schiff bases with amines, which can then undergo further reactions. The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid. These reactions are facilitated by the compound’s ability to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Formyl-2-methoxyphenyl benzoate: Similar structure but with a different substitution pattern on the benzene ring.
2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate: Contains a sulfonate group instead of a methoxy group.
Methyl 2-hydroxy-4-methoxy-6-methylbenzoate: Similar ester functionality but with different substituents .
Uniqueness
2-Formyl-6-methoxyphenyl 4-methoxybenzoate is unique due to its combination of aldehyde and ester functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of scientific research and industrial applications .
Properties
Molecular Formula |
C16H14O5 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(2-formyl-6-methoxyphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C16H14O5/c1-19-13-8-6-11(7-9-13)16(18)21-15-12(10-17)4-3-5-14(15)20-2/h3-10H,1-2H3 |
InChI Key |
NXXVHHLEVGZRRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC=C2OC)C=O |
Origin of Product |
United States |
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